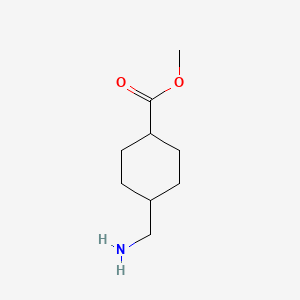

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIXHHAVJIMVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for methyl trans-4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in various pharmaceutical applications. The document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid in the selection and optimization of the manufacturing process.

Introduction

Methyl trans-4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a well-known antifibrinolytic agent. The specific trans-isomer is crucial for its biological activity. The synthesis of this compound primarily involves two key stages: the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its subsequent esterification. This guide will explore the most common and industrially viable routes for obtaining the target molecule.

Core Synthesis Pathways

The synthesis of methyl trans-4-(aminomethyl)cyclohexanecarboxylate can be broadly categorized by the starting material used to construct the tranexamic acid backbone. The three primary pathways originate from:

-

p-Aminomethylbenzoic acid: This is a direct approach involving the hydrogenation of the aromatic ring.

-

Dimethyl Terephthalate: A versatile starting material that requires manipulation of both ester groups and reduction of the aromatic ring.

-

4-Cyanocyclohexane-1-carboxylic acid: This route involves the reduction of a nitrile group to the aminomethyl functionality.

A logical workflow for the synthesis is presented below:

Pathway I: From p-Aminomethylbenzoic Acid

This is one of the most direct routes to tranexamic acid. The core of this pathway is the catalytic hydrogenation of the benzene ring of p-aminomethylbenzoic acid. A critical challenge in this synthesis is controlling the stereochemistry to obtain the desired trans-isomer.

Experimental Protocol: Hydrogenation and Isomerization

-

Hydrogenation: p-Aminomethylbenzoic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and charged into a high-pressure autoclave with a ruthenium-on-carbon (Ru/C) catalyst. The reaction is carried out under hydrogen pressure (50-150 kg/cm ²) at elevated temperatures (90-200°C)[1][2]. The use of an alkaline medium can promote the formation of the trans isomer[1].

-

Isomerization: The resulting mixture of cis and trans isomers is then subjected to isomerization. This is typically achieved by heating the mixture in an alkaline solution (e.g., with barium hydroxide) at high temperatures (around 200°C) to convert the cis isomer to the more stable trans isomer[3][4].

-

Purification: The tranexamic acid is then isolated by neutralization with an acid (e.g., sulfuric acid) and subsequent crystallization[4].

Experimental Protocol: Esterification

-

Fischer Esterification: Tranexamic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the methyl ester.

Quantitative Data

| Step | Catalyst/Reagents | Temperature (°C) | Pressure ( kg/cm ²) | Yield | Purity/Ratio | Reference |

| Hydrogenation | 5% Ru/C, NaOH(aq) | 155 | 100 | >90% | - | [1] |

| Hydrogenation | Pt-M/C (M=Ru, La, etc.) | 30-60 | 3-5 | 95% | - | [4] |

| Isomerization | Ba(OH)₂ | 200 | 18-20 | - | High trans | [4] |

Pathway II: From Dimethyl Terephthalate

This pathway offers a cost-effective route starting from a readily available commodity chemical. The synthesis involves a multi-step process to selectively modify one of the ester groups, introduce the amino functionality, and reduce the aromatic ring.

Experimental Protocol

A notable seven-step synthesis has been reported with a high overall yield[5].

-

Mono-hydrolysis: Dimethyl terephthalate is treated with one equivalent of potassium hydroxide in methanol to yield mono-methyl terephthalate.

-

Amide Formation: The carboxylic acid is converted to an acid chloride and then reacted with ammonia to form the corresponding amide.

-

Nitrile Formation: The amide is dehydrated to a nitrile, yielding methyl 4-cyanobenzoate.

-

Reductive Amination: The cyano group is reduced to an aminomethyl group.

-

Hydrogenation: The aromatic ring of methyl 4-(aminomethyl)benzoate is hydrogenated using a catalyst like Ru-Al₂O₃ to give a mixture of cis and trans isomers of the target molecule's precursor.

-

Isomerization and Hydrolysis: The mixture is treated with barium hydroxide under high temperature and pressure to hydrolyze the ester and isomerize the cis form to the trans-acid.

-

Esterification: The resulting tranexamic acid is then re-esterified as described in Pathway I.

Quantitative Data

| Step Sequence | Overall Yield | Final Purity | Reference |

| Seven-step synthesis from Dimethyl Terephthalate | 59.2% | 99.6% | [5] |

Pathway III: From 4-Cyanocyclohexane-1-carboxylic Acid

This pathway begins with a cyclohexane ring already in place, avoiding the high-pressure hydrogenation of an aromatic ring. The key step is the reduction of the nitrile group to the primary amine.

References

- 1. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]

- 2. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]

- 3. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]

- 4. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹³C NMR Spectroscopic Data

| Atom Number | Chemical Shift (δ) in ppm |

| C=O | Data not available |

| O-CH₃ | Data not available |

| CH (cyclohexyl) | Data not available |

| CH₂ (cyclohexyl) | Data not available |

| CH₂-N | Data not available |

Note: Specific chemical shift values for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate are available in spectral databases such as SpectraBase. It is recommended to consult these databases for the most accurate and complete datasets.

Table 2: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | N/A | N-H stretch (amine) |

| Data not available | N/A | C-H stretch (alkane) |

| Data not available | N/A | C=O stretch (ester) |

| Data not available | N/A | C-O stretch (ester) |

| Data not available | N/A | N-H bend (amine) |

Note: The characteristic absorption bands for the functional groups present in the molecule are expected in the IR spectrum. For precise peak positions and intensities, direct access to the vapor phase IR spectrum, available on platforms like SpectraBase, is advised.

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 171.1 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment 1 |

| Data not available | Data not available | Fragment 2 |

| Data not available | Data not available | Fragment 3 |

Note: The mass spectrum of this compound is available through GC-MS data in databases like PubChem and SpectraBase. The molecular ion peak is expected at an m/z corresponding to its molecular weight (171.24 g/mol ).[1] Analysis of the fragmentation pattern is essential for structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are representative of standard practices for small organic molecules and can be adapted for the specific analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (for ¹³C NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak or TMS (0.00 ppm).

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Further dilute the stock solution as necessary to be within the linear range of the instrument.

-

Transfer the final solution to a GC autosampler vial.

-

-

Instrument Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A typical range of m/z 40-500 is suitable for this molecule.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Unraveling the Core Mechanism of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not extensively available in the public domain. However, its structural similarity to tranexamic acid, a well-established antifibrinolytic agent, strongly suggests a comparable mechanism of action. This guide, therefore, extrapolates the known mechanism of tranexamic acid to elucidate the probable biological activity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. It is presumed that as a methyl ester, this compound may act as a prodrug, being hydrolyzed in vivo to the active tranexamic acid.

Executive Summary

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is anticipated to function as an antifibrinolytic agent, mirroring the action of its parent compound, tranexamic acid. The core mechanism involves the inhibition of fibrinolysis, the physiological process of breaking down blood clots. This is achieved by competitively blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent degradation of the fibrin clot. This guide will delve into the intricacies of this mechanism, present relevant quantitative data, outline key experimental protocols for its study, and provide visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Fibrinolysis

The hemostatic system maintains a delicate balance between clot formation (coagulation) and clot dissolution (fibrinolysis). Excessive fibrinolysis can lead to uncontrolled bleeding. Antifibrinolytic agents like tranexamic acid, and presumably (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, play a crucial role in stabilizing blood clots and preventing premature breakdown.[1][2]

The primary mechanism of action is the reversible, competitive inhibition of plasminogen activation.[3] Tranexamic acid, a synthetic analog of the amino acid lysine, binds to the lysine receptor sites on plasminogen.[4][5] This binding prevents plasminogen from attaching to the surface of fibrin, a critical step for its activation into plasmin by tissue plasminogen activator (t-PA).[3][6] By occupying these binding sites, the drug effectively displaces plasminogen from the fibrin matrix, thereby inhibiting fibrin degradation and preserving the integrity of the clot.[7]

While the primary action is on plasminogen, tranexamic acid can also directly inhibit the activity of plasmin, albeit with weaker potency.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the antifibrinolytic activity of tranexamic acid, which serves as a proxy for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

| Parameter | Value | Reference |

| Plasminogen Binding (High Affinity) | Kd = 1.1 µmol/L | [7] |

| Plasminogen Binding (Low Affinity) | Kd = 750 µmol/L | [7] |

| In Vitro Fibrinolysis Inhibition | 10 µg/mL | [7] |

| Partial Fibrinolysis Inhibition | 5-10 mg/L | [7] |

| Substantial Fibrinolysis Inhibition | 10-15 mg/L | [7] |

| Direct Plasmin Inhibition | IC50 = 87 mM | [4] |

| uPA Active-site Blockade | Ki = 2 mM | [4] |

| Antifibrinolytic Tissue Concentration Duration | ~17 hours | [7] |

| Antifibrinolytic Serum Concentration Duration | 7-8 hours | [7] |

Key Experimental Protocols

The investigation of the antifibrinolytic activity of compounds like (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves in vitro assays that simulate the process of fibrinolysis.

In Vitro Fibrinolysis Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of the test compound on plasmin-induced fibrin clot lysis.

Methodology:

-

Plate Preparation: A 96-well microplate is coated with fibrinogen.

-

Clot Formation: Thrombin is added to the fibrinogen-coated wells to induce the formation of a fibrin clot.

-

Compound Addition: The test compound, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, is added at various concentrations to the wells containing the fibrin clots. A control group with no compound is also included.

-

Initiation of Fibrinolysis: Plasminogen and a plasminogen activator (e.g., tissue plasminogen activator, t-PA) are added to all wells to initiate fibrinolysis.

-

Monitoring Lysis: The plate is incubated, and the optical density (OD) of each well is measured at regular intervals using a microplate reader. A decrease in OD corresponds to the lysis of the fibrin clot.

-

Data Analysis: The rate of clot lysis is calculated for each concentration of the test compound. The concentration that produces 50% inhibition of fibrinolysis (IC50) is then determined.

Visualizing the Mechanism and Workflows

Signaling Pathway of Fibrinolysis and its Inhibition

Caption: Antifibrinolytic mechanism of action.

Experimental Workflow for Assessing Antifibrinolytic Activity

Caption: In vitro fibrinolysis inhibition assay workflow.

Broader Biological Activities and Considerations

Beyond its primary antifibrinolytic role, tranexamic acid has been noted for other biological effects which may be relevant for its methyl ester derivative.

-

GABA(A) Receptor Antagonism: At high concentrations, tranexamic acid can act as a competitive antagonist at GABA(A) receptors in the central nervous system. This action is linked to a potential for seizures, a rare but serious side effect, particularly with high doses or in patients with renal impairment.[8]

-

Dermatological Applications: Tranexamic acid is also used off-label in dermatology, for conditions like melasma. The proposed mechanism in this context involves reducing melanin synthesis by altering keratinocyte-melanocyte interactions and inhibiting tyrosinase activity.[9]

Conclusion

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is poised to act as a potent antifibrinolytic agent, with a mechanism of action centered on the inhibition of plasminogen activation. By preventing the premature breakdown of fibrin clots, it contributes to hemostasis. The quantitative data and experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound. It is imperative for researchers to conduct direct experimental validation to confirm these extrapolated mechanisms and to fully characterize the pharmacological profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

References

- 1. massivebio.com [massivebio.com]

- 2. hemophilianewstoday.com [hemophilianewstoday.com]

- 3. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 4. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 5. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

Unveiling the Antifibrinolytic Potential: A Technical Guide to the Biological Activity and Screening of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a well-established synthetic lysine analog with significant antifibrinolytic properties. Tranexamic acid is a clinically vital medication used to control bleeding in various conditions, including major trauma, surgery, and heavy menstrual bleeding. The esterification of tranexamic acid to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate presents a strategic modification, potentially altering its pharmacokinetic profile and serving as a prodrug. This technical guide provides an in-depth exploration of the biological activity, screening methodologies, and quantitative data pertinent to this compound, primarily based on the extensive research conducted on its parent molecule, tranexamic acid.

Biological Activity: Mechanism of Action

The primary biological activity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is presumed to be identical to that of tranexamic acid, following its hydrolysis to the active form. Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolytic system, the body's natural mechanism for dissolving blood clots.

The core of this system is the conversion of the zymogen plasminogen into the active serine protease plasmin by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Plasmin then degrades the fibrin matrix of blood clots. Both plasminogen and t-PA have lysine-binding sites that are crucial for their interaction with fibrin.

Tranexamic acid competitively inhibits this process by binding to the lysine-binding sites on plasminogen. This blockage prevents plasminogen from binding to and being activated on the fibrin surface, thereby inhibiting fibrinolysis and stabilizing the clot.

Figure 1: Mechanism of action of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Screening for Antifibrinolytic Activity

The evaluation of the antifibrinolytic activity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate involves in vitro assays designed to measure the inhibition of clot lysis. As this compound is likely a prodrug, it is essential to consider its potential hydrolysis to tranexamic acid in the experimental design, for instance, by pre-incubating the compound in plasma.

Key Screening Assays

-

In Vitro Clot Lysis Assay: This is a fundamental method to assess antifibrinolytic activity. A blood plasma clot is formed in vitro and then induced to lyse by adding a plasminogen activator like t-PA. The rate of clot lysis is monitored over time, typically by measuring changes in optical density (turbidity). The ability of the test compound to delay or inhibit this lysis is quantified.

-

Chromogenic Plasmin Activity Assay: This assay directly measures the enzymatic activity of plasmin. A chromogenic substrate that mimics the natural substrate of plasmin is used. When cleaved by plasmin, the substrate releases a colored compound (p-nitroaniline), which can be quantified spectrophotometrically. The inhibitory effect of the test compound on plasmin activity can be determined.

-

D-dimer Quantification: D-dimers are specific fibrin degradation products. Measuring the levels of D-dimers in a clot lysis assay provides a direct marker of fibrinolysis. A reduction in D-dimer formation in the presence of the test compound indicates antifibrinolytic activity.

Quantitative Data Summary

| Assay Type | Fibrinolysis Inducer | Key Parameter | Tranexamic Acid Concentration for Significant Inhibition | Reference |

| Clot Lysis Assay (Optical Density) | t-PA | IC50 | 0.66 mg/L | [1] |

| Thromboelastography (ROTEM) | t-PA | IC50 | 0.43 mg/L | [1] |

| Fibrin Plate Assay | Plasma Activator | 50% Inhibition | 0.16 mg/L | [1] |

| Fibrin Plate Assay | Plasma Activator | ~90% Inhibition | 1.6 mg/L | [1] |

| Clot Lysis Assay (Optical Density) | t-PA | 80% Inhibition | 10 mg/L | [1] |

| t-PA Induced Lysis (Canine) | t-PA | IC50 (LY30) | 13.34 mg/L | [2] |

| t-PA Induced Lysis (Canine) | t-PA | IC50 (LY60) | 22.18 mg/L | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of antifibrinolytic compounds. Below are representative protocols for the key assays.

Protocol 1: In Vitro t-PA Induced Clot Lysis Assay

Objective: To determine the inhibitory effect of a test compound on the lysis of a plasma clot induced by tissue plasminogen activator (t-PA).

Materials:

-

Citrated human plasma

-

Tissue Plasminogen Activator (t-PA) solution

-

Thrombin solution

-

Calcium chloride (CaCl₂) solution

-

Test compound ((1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate) dissolved in an appropriate vehicle

-

96-well microplate

-

Microplate reader capable of kinetic readings at 405 nm

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add plasma, the test compound dilution (or vehicle control), and CaCl₂.

-

Initiate clot formation by adding thrombin.

-

Simultaneously, add t-PA to induce fibrinolysis.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in optical density at 405 nm every minute for 2-3 hours.

-

Data Analysis: Plot absorbance versus time. The time to 50% clot lysis is determined from the curve. The percentage of inhibition is calculated relative to the vehicle control.

Figure 2: Experimental workflow for the in vitro clot lysis assay.

Protocol 2: Chromogenic Plasmin Activity Assay

Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of plasmin.

Materials:

-

Purified human plasmin

-

Chromogenic plasmin substrate (e.g., S-2251™)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compound ((1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate)

-

96-well microplate

-

Microplate reader capable of kinetic readings at 405 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the plasmin solution and the test compound dilution (or vehicle control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm at regular intervals for 10-30 minutes.

-

Data Analysis: Calculate the rate of substrate hydrolysis (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the control and calculate the IC50 value.

Conclusion

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, as the methyl ester of tranexamic acid, is a compound of significant interest for its potential antifibrinolytic activity. While direct experimental data on the ester is limited, a comprehensive understanding of its biological activity and effective screening strategies can be derived from the extensive knowledge of its parent compound. The provided technical guide, including the mechanism of action, quantitative data, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals engaged in the exploration of this and similar antifibrinolytic agents. Further investigation into the pharmacokinetics and in vivo hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is warranted to fully elucidate its therapeutic potential.

References

- 1. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnosis of primary hyperfibrinolysis and in vitro investigation of the inhibitory effects of tranexamic acid in a group of dogs with sarcomas - A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Modern Drug Discovery: A Technical Review

For Immediate Release

Shanghai, China – December 27, 2025 – (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key bifunctional building block, is gaining significant traction in the pharmaceutical industry. This technical guide provides an in-depth review of its applications, with a particular focus on its role in the synthesis of novel anticoagulants. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental protocols, and logical workflows to facilitate further innovation.

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, also known as the methyl ester of tranexamic acid, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Its rigid cyclohexane core and orthogonally functionalized amine and ester groups allow for its precise incorporation into complex molecular architectures, making it an invaluable tool in medicinal chemistry.

Core Application: Synthesis of Factor XIa Inhibitors

A prominent and high-impact application of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is in the development of Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. These agents are sought after for their potential to prevent thrombosis with a lower risk of bleeding compared to current standards of care. One of the leading clinical candidates in this class is Milvexian (BMS-986177), a potent and selective FXIa inhibitor. The synthesis of Milvexian and related macrocyclic inhibitors showcases the strategic utility of the title compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative macrocyclic FXIa inhibitor synthesized using a derivative of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

| Compound ID | Target | Ki (nM)[1][2] | aPTT EC1.5x (µM)[1][2] |

| 16 | Factor XIa | 0.16 | 0.27 |

Table 1: Biological Activity of a Macrocyclic FXIa Inhibitor.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate and its subsequent incorporation into a macrocyclic FXIa inhibitor, based on published synthetic routes.

Synthesis of (1R,4R)-methyl 4-(azidomethyl)cyclohexane-1-carboxylate

Synthesis of Macrocyclic FXIa Inhibitor (e.g., Compound 16)

The synthesis of macrocyclic FXIa inhibitors like compound 16 involves a multi-step sequence that leverages the bifunctional nature of the cyclohexane-based building block. A key step is the macrolactamization to form the large ring system.

Step 1: Amide Coupling

To a solution of the carboxylic acid precursor (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) is added a peptide coupling reagent like HATU (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for 15 minutes. (1R,4R)-methyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (1.05 equivalents) is then added, and the reaction is stirred at room temperature until completion (typically 12-18 hours), as monitored by LC-MS.

Step 2: Ester Hydrolysis

The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid. The compound is dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (or another suitable base) is added. The reaction is stirred at room temperature until the starting material is consumed.

Step 3: Macrolactamization

The resulting amino acid is subjected to high-dilution macrolactamization. The compound is dissolved in a large volume of a suitable solvent (e.g., DMF/dichloromethane mixture) and a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or potassium carbonate) are added. The reaction is typically stirred at room temperature for an extended period (24-48 hours) to favor intramolecular cyclization.

Step 4: Deprotection and Final Product Formation

Any protecting groups on the molecule are removed under appropriate conditions to yield the final active pharmaceutical ingredient. Purification is typically performed using preparative HPLC.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key synthetic transformations and the logical flow of the drug discovery process.

The strategic use of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate has been instrumental in the advancement of next-generation anticoagulants. Its incorporation into macrocyclic structures has led to the discovery of highly potent and selective Factor XIa inhibitors. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical therapeutic area.

References

In-Depth Technical Guide: Tranexamic Acid Methyl Ester (CAS 50738-63-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Tranexamic Acid Methyl Ester, with the CAS number 50738-63-1, is a chemical compound closely related to the antifibrinolytic drug, Tranexamic Acid. It is often found as an impurity in the synthesis of Tranexamic Acid and is also utilized as a reference standard in analytical and quality control processes.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50738-63-1 |

| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate |

| Synonyms | Tranexamic Acid Methyl Ester, Methyl trans-4-(aminomethyl)-1-cyclohexanecarboxylate |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol [2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | PubChem[2] |

| XLogP3-AA | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 171.125928785 g/mol | PubChem[2] |

| Monoisotopic Mass | 171.125928785 g/mol | PubChem[2] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[2] |

| Heavy Atom Count | 12 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 151 | PubChem[2] |

Safety and Handling

Hazard Identification (Based on Tranexamic Acid):

-

Eye Irritation: May cause serious eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Table 3: GHS Hazard Information for Tranexamic Acid (as a proxy)

| Hazard Class | Hazard Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Mechanism of Action and Signaling Pathway

Tranexamic Acid Methyl Ester is the methyl ester derivative of Tranexamic Acid. As an ester, it is likely to act as a prodrug, being hydrolyzed in vivo by esterases to release the active parent compound, Tranexamic Acid. Recent studies on other alkyl ester derivatives of Tranexamic Acid have shown that they are rapidly hydrolyzed to the parent drug in skin homogenates and blood.[4]

The primary mechanism of action of Tranexamic Acid is the inhibition of fibrinolysis. It is a synthetic analog of the amino acid lysine and acts by reversibly binding to lysine-binding sites on plasminogen. This prevents plasminogen from converting to plasmin, an enzyme that degrades fibrin clots. By inhibiting plasmin formation, Tranexamic Acid helps to stabilize blood clots and reduce bleeding.[5][6]

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed mechanism of action for Tranexamic Acid Methyl Ester.

Experimental Protocols

Synthesis of Tranexamic Acid Methyl Ester

Tranexamic Acid Methyl Ester is a key intermediate in several synthetic routes to Tranexamic Acid. A representative synthesis protocol starting from p-aminomethylbenzoic acid is outlined below. This protocol is adapted from general knowledge of esterification reactions and synthesis pathways of Tranexamic Acid.[7][8][9][10]

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of Tranexamic Acid Methyl Ester.

Methodology:

-

Catalytic Hydrogenation: p-Aminomethylbenzoic acid is subjected to catalytic hydrogenation to reduce the benzene ring. A common catalyst for this reaction is ruthenium on a carbon support. The reaction is typically carried out in an aqueous medium under hydrogen pressure (e.g., 50-150 kg/cm ²) and at elevated temperatures (e.g., 80-150°C). This step yields a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.

-

Esterification: The resulting mixture of aminocarboxylic acids is then esterified. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction mixture is heated to reflux to drive the esterification to completion.

-

Purification: The crude Tranexamic Acid Methyl Ester is then purified. This may involve neutralization, extraction with an organic solvent, and subsequent purification techniques such as distillation or chromatography to isolate the desired trans-isomer.

Analytical Method for Quantification

The quantification of Tranexamic Acid Methyl Ester can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As the methyl ester is closely related to Tranexamic Acid, methods developed for the parent compound can be adapted. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[11][12][13][14]

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of Tranexamic Acid Methyl Ester.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Tranexamic Acid Methyl Ester reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Prepare working standards by serial dilution of the stock solution.

-

Prepare sample solutions by dissolving the substance to be analyzed in the same solvent.

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or after pre-column derivatization (e.g., with ninhydrin for detection at a higher wavelength). Mass spectrometry (MS) can also be used for more specific and sensitive detection.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

-

Specificity: Ensure that the peak for Tranexamic Acid Methyl Ester is well-resolved from other components in the sample matrix.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Biological Activity and Potential Applications

While Tranexamic Acid is a well-established antifibrinolytic agent, the direct biological activity of its methyl ester is less studied. It is primarily considered a synthetic intermediate or an impurity. However, the concept of using ester derivatives of Tranexamic Acid as prodrugs is an active area of research.[4] Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, potentially enhancing its absorption and bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active Tranexamic Acid.

Recent research has also explored the potential of Tranexamic Acid in other therapeutic areas, such as in the treatment of certain cancers, due to its ability to mimic lysine and interfere with cellular processes that are dependent on lysine and arginine.[15][16] Whether Tranexamic Acid Methyl Ester shares any of these properties directly or acts solely as a prodrug requires further investigation.

Conclusion

Tranexamic Acid Methyl Ester (CAS 50738-63-1) is a key chemical entity associated with the synthesis and analysis of Tranexamic Acid. While comprehensive data specifically for the methyl ester is limited, a significant amount of information can be derived from its close structural relationship to the parent drug. This technical guide provides a summary of the available chemical, safety, and mechanistic information, along with representative experimental protocols. Further research is warranted to fully characterize the toxicological profile and biological activity of Tranexamic Acid Methyl Ester to better understand its potential as a prodrug or its independent pharmacological effects.

References

- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 11. iajps.com [iajps.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Repurposing Tranexamic Acid as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in drug development, from synthesis and purification to formulation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol [1] |

| Appearance | White or off-white solid |

| Melting Point | Approximately 61-64 °C |

| Boiling Point | Approximately 270 °C |

Qualitative Solubility Profile

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is an organic compound that exhibits solubility in certain organic solvents. Based on available data, the compound is known to be soluble in the following solvents:

| Solvent | Solubility |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The following protocols outline the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials and Equipment:

-

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the sample for analysis.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC. The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Caption: Workflow for Solubility Determination.

References

In-Depth Technical Guide: Structural Elucidation of Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate. This compound, a derivative of the antifibrinolytic agent tranexamic acid, serves as a key building block in pharmaceutical synthesis.[1][2] This document outlines the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a logical workflow for data interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity

Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate is the methyl ester of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid).[1][2]

| Identifier | Value |

| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate |

| Synonyms | Tranexamic Acid Methyl Ester, trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate |

| CAS Number | 50738-63-1[3] |

| Molecular Formula | C₉H₁₇NO₂[3][4] |

| Molecular Weight | 171.24 g/mol [3][4] |

| Chemical Structure |  |

Spectroscopic Data

Quantitative spectroscopic data for methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate is typically provided by commercial suppliers upon purchase.[3][5] The following tables summarize the expected data based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.53 | d | 2H | -CH₂NH₂ |

| ~2.20 | tt | 1H | H-1 |

| ~1.98 - 1.85 | m | 2H | Cyclohexane H (axial) |

| ~1.80 - 1.68 | m | 2H | Cyclohexane H (equatorial) |

| ~1.45 - 1.30 | m | 1H | H-4 |

| ~1.25 - 1.05 | m | 4H | Cyclohexane H |

| (variable) | br s | 2H | -NH₂ |

2.1.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~176.0 | C=O (ester) |

| ~51.5 | -OCH₃ |

| ~46.0 | -CH₂NH₂ |

| ~43.0 | C-1 |

| ~38.0 | C-4 |

| ~29.0 | Cyclohexane CH₂ |

| ~28.5 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium, Broad | N-H stretch (primary amine) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1590 | Medium | N-H bend (scissoring) |

| 1450 | Medium | C-H bend (methylene) |

| 1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| 172.1 | 100 | [M+H]⁺ |

| 154.1 | ~20 | [M-NH₃]⁺ |

| 141.1 | ~60 | [M-OCH₃]⁺ |

| 113.1 | ~40 | [M-COOCH₃]⁺ |

| 81.1 | ~30 | [Cyclohexenyl]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation experiments (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

-

FTIR spectrometer with an ATR accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe after the measurement.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups (amine, ester, alkane).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate

-

LC-MS grade methanol or acetonitrile

-

LC-MS grade formic acid

-

Vials for sample preparation

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation Setup:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

-

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. If fragmentation data is required, perform a tandem MS (MS/MS) experiment on the parent ion.

-

Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualizations

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the synthesis, purification, and structural elucidation of the target compound.

Synthetic Pathway

Caption: A common synthetic route to the target compound via esterification of tranexamic acid.

References

- 1. Tranexamic Acid | 1197-18-8 | SynZeal [synzeal.com]

- 2. Tranexamic Acid Methyl Ester [hemarsh.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glppharmastandards.com [glppharmastandards.com]

An In-depth Technical Guide on the Pharmacokinetic Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, an ester prodrug of the antifibrinolytic agent tranexamic acid. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is the methyl ester derivative of tranexamic acid. Tranexamic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent by reversibly binding to lysine receptor sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin clots.

The oral bioavailability of tranexamic acid is relatively low. To enhance its absorption and improve its pharmacokinetic profile, prodrug strategies, such as esterification, have been explored. The methyl ester derivative is designed to be more lipophilic, potentially increasing its permeability across the intestinal membrane. Following absorption, it is anticipated to be hydrolyzed by esterases in the blood and tissues to release the active parent drug, tranexamic acid.

Pharmacokinetic Profile

While specific pharmacokinetic data for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not extensively available in the public domain, a study on a closely related compound, "Kabi 2161" (trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride), provides significant insights into the pharmacokinetic advantages of ester prodrugs of tranexamic acid. It is plausible to consider Kabi 2161 as a simple alkyl ester, very likely the methyl or ethyl ester, and its data serves as a strong surrogate for the purposes of this guide.

The following tables summarize the pharmacokinetic parameters of tranexamic acid and the data available for its ester prodrug, Kabi 2161.

Table 1: Pharmacokinetic Parameters of Tranexamic Acid (Parent Drug)

| Parameter | Route of Administration | Value | Species |

| Oral Bioavailability | Oral | 30-50% | Human |

| Time to Peak Plasma Concentration (Tmax) | Oral | ~3 hours | Human |

| Elimination Half-life (t½) | Intravenous | ~2 hours | Human |

| Elimination Half-life (t½) | Oral | ~11 hours | Human |

| Plasma Clearance | Intravenous | 110-116 mL/min | Human |

| Urinary Excretion (unchanged) | Intravenous | >95% | Human |

Table 2: Bioavailability Data of Tranexamic Acid Ester Prodrug (Kabi 2161) Following Oral Administration in Healthy Volunteers [1]

| Dose of Kabi 2161 (mmol) | Urinary Recovery of Tranexamic Acid (0-48h) (%) | Normalized Area Under the Plasma Concentration-Time Curve (AUC) (mg·h/L·mmol) |

| 1.0 | 84.7 | 13.1 |

| 2.0 | 82.4 | 19.6 |

| 3.0 | 89.4 | 14.4 |

| 3.5 | 97.5 | 14.3 |

| Reference: Tranexamic Acid (9.6 mmol) | 37.0 | 8.0 |

Note: At a 3 mmol dose, Kabi 2161 achieved the same maximum plasma concentration of tranexamic acid as the 9.6 mmol reference dose of tranexamic acid, and the peak concentration was reached earlier.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to determining the pharmacokinetic properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate derivatives.

This protocol describes a typical in vivo study to determine the oral bioavailability and pharmacokinetic profile of a tranexamic acid ester prodrug in rats.

3.1.1. Animal Model Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Rats are fasted overnight before the experiment.

3.1.2. Drug Administration The test compound, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride, is dissolved in a suitable vehicle (e.g., sterile water or saline). A control group receives an equimolar dose of tranexamic acid. The formulations are administered via oral gavage at a specified dose (e.g., 10 mg/kg). For intravenous administration to determine absolute bioavailability, the compound is administered via the tail vein.

3.1.3. Blood Sampling Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. The blood is collected into heparinized tubes.

3.1.4. Plasma Preparation The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

3.1.5. Bioanalytical Method: LC-MS/MS Quantification of Tranexamic Acid Plasma concentrations of tranexamic acid (the active metabolite) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column using a mobile phase gradient of acetonitrile and water with a small amount of formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transition of the parent ion to a specific product ion for tranexamic acid is monitored for quantification.

3.1.6. Pharmacokinetic Analysis The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd) The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

Caption: Mechanism of action of tranexamic acid and its prodrug.

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion and Conclusion

The available data strongly suggest that ester prodrugs of tranexamic acid, such as (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, can significantly enhance the oral bioavailability of the parent drug. The study on Kabi 2161 demonstrated a more than two-fold increase in bioavailability based on urinary recovery and normalized AUC data[1]. This is likely due to the increased lipophilicity of the ester prodrug, which facilitates its absorption across the gastrointestinal tract. Once absorbed, the ester is efficiently cleaved by ubiquitous esterases to release the active tranexamic acid.

The development of such prodrugs represents a valuable strategy for improving the clinical utility of tranexamic acid, potentially allowing for lower doses and more convenient oral administration regimens. Further detailed pharmacokinetic studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and to confirm its bioequivalence to existing formulations of tranexamic acid. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Absorption of tranexamic acid as a prodrug in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Tranexamic Acid Determination in Human Plasma by HPLC-MS/MS method | Aleshina | Drug development & registration [pharmjournal.ru]

- 4. Liquid chromatography-tandem mass spectrometry method for the determination of tranexamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (1R,4R)-4-((Fmoc-amino)methyl)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

(1R,4R)-4-((Fmoc-amino)methyl)cyclohexanecarboxylic acid, the Fmoc-protected form of tranexamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptidomimetics and structurally constrained peptides. Its rigid, non-natural cyclohexane scaffold offers several advantages in drug design and chemical biology:

-

Structural Rigidity: The trans-cyclohexane ring introduces a conformationally rigid element into a peptide chain. This can help to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

-

Enhanced Stability: Incorporating non-natural building blocks like this can significantly increase the resulting peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.[1][2]

-

Modulation of Physicochemical Properties: The cyclohexane moiety can alter the lipophilicity and other physicochemical properties of a peptide, which can be optimized to improve cell permeability and oral bioavailability.[3]

-

Versatile Building Block: It can be used as a spacer or linker in more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or as a replacement for a standard dipeptide unit to explore new structural space.

This document provides a detailed protocol for the incorporation of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid into a peptide sequence using standard Fmoc-based SPPS chemistry.

Chemical Transformation Overview

The commercially available starting material, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, must be chemically modified to be compatible with Fmoc-SPPS. This involves two key steps: protection of the amine with an Fmoc group and saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. The resulting compound, trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid , is the active reagent for SPPS.[4] This reagent is also commercially available, which can simplify the workflow.[5]

Caption: Chemical preparation of the SPPS-ready building block.

Experimental Protocols

This protocol outlines the manual incorporation of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid into a peptide sequence on a solid support. The procedure assumes a standard Fmoc/tBu strategy.[6]

3.1. Materials and Reagents

-

Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.

-

Building Block: trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (CAS: 167690-53-1).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) or OxymaPure®

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Highly corrosive) .

-

Precipitation/Washing: Cold diethyl ether.

3.2. SPPS Workflow for Incorporation

The following workflow describes a single cycle for coupling the target building block.

Caption: Fmoc-SPPS cycle for incorporating the building block.

3.3. Detailed Coupling Protocol

This protocol is for a 0.1 mmol synthesis scale.

-

Resin Preparation:

-

Place the peptide-resin from the previous cycle (with the free N-terminal amine) in a reaction vessel.

-

Ensure the resin has been thoroughly washed with DMF after Fmoc deprotection.[6]

-

-

Activation of the Building Block:

-

In a separate vial, dissolve trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (151.8 mg, 0.4 mmol, 4 eq) and HBTU (151.6 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation mixture.

-

Vortex briefly and allow to pre-activate for 1-2 minutes. Note: For sterically hindered couplings, using HATU as the activator may improve efficiency.[7]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. Due to the non-natural structure, a longer coupling time compared to standard amino acids is recommended as a starting point.[7]

-

-

Monitoring and Washing:

-

After the coupling time, take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.

-

If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin thoroughly with DMF (3x) and DCM (3x).

-

If the test is positive (beads are blue/purple), the coupling is incomplete. Filter the resin, wash once with DMF, and perform a second coupling (recouple) with a freshly prepared activation mixture for another 2 hours.[8] If the test remains positive, cap the unreacted amines with acetic anhydride before proceeding to the next cycle.

-

3.4. Cleavage and Deprotection

-

After completing the synthesis, wash the final peptide-resin with DCM (3x) and dry under vacuum for 1 hour.

-

Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water). Use approximately 10 mL per gram of resin.

-

Add the cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with more cold ether.

-

Dry the crude peptide pellet under vacuum.

3.5. Purification and Analysis

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Data Presentation

The following tables provide recommended starting parameters for the coupling reaction. These values may require optimization based on the specific peptide sequence.

Table 1: Reagent Stoichiometry for Coupling Reaction (0.1 mmol scale)

| Reagent | Molar Eq. | Amount (mg) | Volume (µL) | Role |

| Peptide-Resin | 1.0 | - | - | Solid Support |

| trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | 4.0 | 151.8 | - | Building Block |

| HBTU (or HATU) | 4.0 | 151.6 | - | Activating Agent |

| DIPEA | 8.0 | - | 139 | Base |

| DMF | - | - | ~2 mL | Solvent |

Table 2: Typical HPLC and Mass Spectrometry Parameters for Analysis

| Parameter | Typical Value / Condition |

| HPLC Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes (sequence-dependent) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode |

| Data to Collect | Purity (%) from HPLC chromatogram, [M+H]⁺ from mass spectrum |

References

- 1. intavispeptides.com [intavispeptides.com]

- 2. bachem.com [bachem.com]

- 3. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 4. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]

- 5. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | Krackeler Scientific, Inc. [krackeler.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Medicinal Chemistry

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate , also known as the methyl ester of tranexamic acid, is a key chemical intermediate and a member of a class of compounds with significant applications in medicinal chemistry.[1][2] Its utility primarily stems from its relationship to tranexamic acid, a well-established antifibrinolytic agent.[3][4] These notes detail the applications, relevant data, and experimental protocols associated with this compound and its derivatives.

Overview of Medicinal Chemistry Applications

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate serves two primary roles in medicinal chemistry:

-

As a prodrug or permeability enhancer: Esterification of the carboxylic acid group of tranexamic acid, a hydrophilic molecule, is a common strategy to enhance its lipophilicity.[5][6] This modification can improve its ability to cross biological membranes, such as the skin, for topical and transdermal drug delivery.[5][6][7] The ester is designed to be hydrolyzed by esterases in the body to release the active parent drug, tranexamic acid.[5][7]

-

As a synthetic intermediate: This compound is a crucial building block for the synthesis of more complex derivatives of tranexamic acid.[3][4] The methyl ester group can be further modified or hydrolyzed during a synthetic sequence to yield the final target molecule.

The primary therapeutic applications of the parent compound, tranexamic acid, which are the ultimate goal of developing derivatives like the methyl ester, include:

-

Antifibrinolytic and Hemostatic Agent: Inhibition of plasminogen activation, which is crucial in treating or preventing excessive bleeding.[3][4]

-

Dermatology: Treatment of melasma and hyperpigmentation by interfering with melanin production.[5][6]

-

Anti-inflammatory and Anti-allergic: Due to its inhibitory effects on the plasmin system.[3][4]

Quantitative Data: Enhancement of Skin Permeation by Tranexamic Acid Esters

| Derivative | Vehicle | Enhancement Ratio (ER)±SD |

| Dodecyl ester of Tranexamic Acid | Aqueous Donor Vehicle | 4.3 ± 0.9[7] |

| Decyl ester of Tranexamic Acid | Isopropyl-myristate Suspension | 4.9 ± 1.4[7] |

| Azone (1-dodecylazepan-2-one) | Aqueous Donor Vehicle | 2.2 ± 0.7[7] |

| Azone (1-dodecylazepan-2-one) | Isopropyl-myristate Suspension | Inactive[7] |

Additionally, butyl (TA4) and octyl (TA8) ester derivatives of tranexamic acid have been shown to improve skin penetration and deposition by approximately 2–3 times compared to unmodified tranexamic acid.[5][6]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of tranexamic acid derivatives.

3.1. General Protocol for the Synthesis of N-Acyl Tranexamic Acid Derivatives

This protocol is based on the synthesis of N-acetyltranexamic acid and can be adapted for other acyl derivatives.[3]

Materials:

-

Tranexamic acid

-

Acetic anhydride

-

Reaction vessel with reflux condenser

Procedure:

-

Add 1.00 g of tranexamic acid (6.3661 mmol) to 10 mL of acetic anhydride in a suitable reaction vessel.[3]

-

Reflux the mixture for two hours.[3]

-

After cooling, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

3.2. In Vitro Skin Permeation Study

This protocol is a general guide for evaluating the skin permeation of tranexamic acid esters.

Materials:

-